

# Diethyl 2,2-difluoropentanedioate: A Technical Overview

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## Compound of Interest

Compound Name: Diethyl 2,2-difluoropentanedioate

Cat. No.: B1321868

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## Introduction

**Diethyl 2,2-difluoropentanedioate**, also known as diethyl 2,2-difluoroglutarate, is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the gem-difluoro group can significantly alter the physicochemical and biological properties of a molecule, making it a point of interest for designing novel compounds with enhanced metabolic stability, binding affinity, or other desirable characteristics. This technical guide provides a summary of the currently available chemical and physical properties of **diethyl 2,2-difluoropentanedioate**, along with a detailed experimental protocol for its synthesis.

## Core Chemical Properties

A summary of the known and predicted physical and chemical properties of **diethyl 2,2-difluoropentanedioate** is presented below. It is important to note that some of these properties are predicted and have not been experimentally verified in available literature.

Property	Value	Source
CAS Number	428-97-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>14</sub> F <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	224.2 g/mol	<a href="#">[1]</a>
Boiling Point	127-128 °C at 28 Torr	<a href="#">[1]</a>
Density (Predicted)	1.149 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
Storage Temperature	2-8 °C	<a href="#">[1]</a>
Melting Point	Data not available	
Refractive Index	Data not available	
Solubility	Data not available	

## Synthesis

A common synthetic route to **diethyl 2,2-difluoropentanedioate** involves the copper-catalyzed reaction of ethyl bromodifluoroacetate with ethyl acrylate.[\[1\]](#)

## Experimental Protocol: Synthesis of Diethyl 2,2-difluoropentanedioate[\[1\]](#)

Materials:

- Ethyl bromodifluoroacetate
- Ethyl acrylate
- Copper powder
- Tetrahydrofuran (THF)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Acetic acid

- 10% aqueous ammonium chloride solution
- Methyl tert-butyl ether (MTBE)
- Diatomaceous earth

#### Procedure:

- To a reaction vessel, add copper powder (700 mg) and tetrahydrofuran (5.8 mL).
- Stir the mixture at 50 °C.
- Sequentially add ethyl acrylate (0.50 g), ethyl bromodifluoroacetate (2.53 g), TMEDA (0.29 g), and acetic acid (0.27 g) to the reaction vessel.
- Maintain the reaction at 50 °C for 30 minutes.
- After the reaction is complete, add a 10% aqueous ammonium chloride solution to the reaction mixture.
- Filter the mixture through a pad of diatomaceous earth to remove the copper residue.
- Extract the filtrate with methyl tert-butyl ether.
- The combined organic extracts contain the desired product, **diethyl 2,2-difluoropentanedioate**. A reported yield for this procedure is 97.4%.<sup>[1]</sup>

#### Alternative Procedure:

An alternative method involves the substitution of acetic acid with water (0.10 g), which has been reported to yield the product in 96.4% yield.<sup>[1]</sup>

## Reactivity and Stability

Detailed experimental data on the reactivity and stability of **diethyl 2,2-difluoropentanedioate** are not readily available in the public domain. However, based on the general chemistry of esters and gem-difluoro compounds, the following reactivity patterns can be anticipated:

- **Hydrolysis:** The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. The presence of the electron-withdrawing fluorine atoms may influence the rate of hydrolysis compared to its non-fluorinated analog.
- **Reactions at the  $\alpha$ -carbon:** The carbon atom adjacent to the ester groups may be susceptible to deprotonation under strong basic conditions, allowing for further functionalization.
- **Thermal Stability:** While specific data is unavailable, fluorinated compounds often exhibit enhanced thermal stability.

Recommended storage conditions are at 2-8 °C, suggesting that the compound is reasonably stable under refrigeration.<sup>[1]</sup>

## Biological Activity and Signaling Pathways

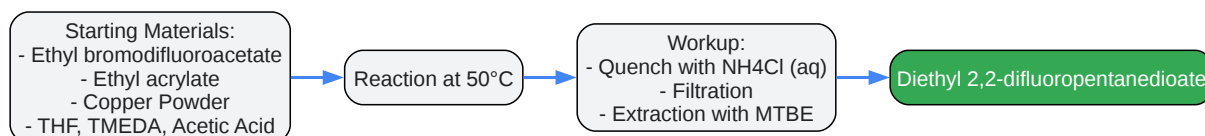
There is currently no specific information available in the scientific literature regarding the biological activity or interaction of **diethyl 2,2-difluoropentanedioate** with any signaling pathways. The interest in such compounds for drug development stems from the known effects of fluorine incorporation in bioactive molecules. The gem-difluoro group can act as a bioisostere for a carbonyl group, potentially improving metabolic stability and modulating the electronic properties of a molecule. Further research is required to determine if **diethyl 2,2-difluoropentanedioate** possesses any specific pharmacological activity.

## Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **diethyl 2,2-difluoropentanedioate** has been found in the reviewed literature. Characterization of this compound would require such analyses.

## Logical Relationships in Synthesis

The synthesis of **diethyl 2,2-difluoropentanedioate** is a multi-component reaction. The logical workflow can be visualized as follows:



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Caption: Workflow for the synthesis of **diethyl 2,2-difluoropentanedioate**.

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## References

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